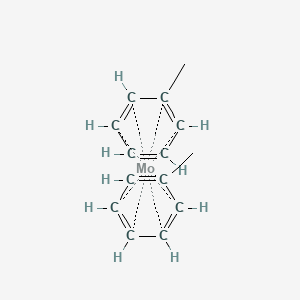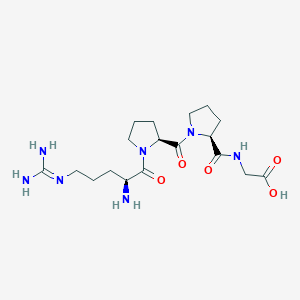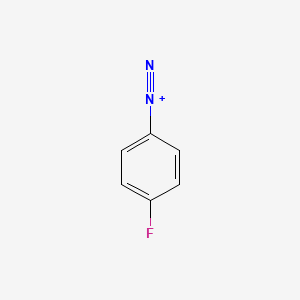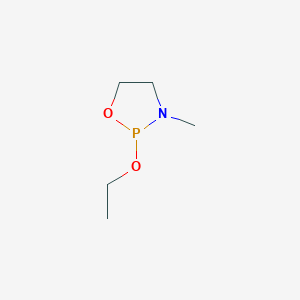
Cerium;iridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium and iridium are two elements that form a unique compound with interesting properties. Cerium is a rare earth element, while iridium is a transition metal. The combination of these two elements results in a compound that exhibits unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cerium and iridium compounds typically involves the use of cerium oxide (CeO2) and iridium chloride (IrCl3) as starting materials. One common method is the co-precipitation technique, where cerium and iridium salts are dissolved in a suitable solvent, followed by the addition of a precipitating agent to form a mixed hydroxide. This hydroxide is then calcined at high temperatures to produce the desired cerium-iridium compound .
Industrial Production Methods
In industrial settings, the production of cerium-iridium compounds often involves high-temperature solid-state reactions. Cerium oxide and iridium metal are mixed in stoichiometric ratios and subjected to high temperatures in a reducing atmosphere to form the desired compound. This method ensures the formation of a homogeneous product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cerium-iridium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cerium and iridium, which can vary depending on the reaction conditions .
Common Reagents and Conditions
Oxidation Reactions: Cerium in the +4 oxidation state can act as a strong oxidizing agent. Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction Reactions: Iridium in the +3 oxidation state can be reduced using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2).
Substitution Reactions: These reactions often involve the replacement of ligands in the coordination sphere of cerium or iridium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cerium dioxide (CeO2) and iridium oxide (IrO2), while reduction reactions may yield metallic iridium and cerium(III) compounds .
Scientific Research Applications
Cerium-iridium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions.
Medicine: Explored for their antimicrobial properties and potential use in wound healing and cancer treatment.
Industry: Utilized in the production of advanced materials, such as high-performance alloys and coatings.
Mechanism of Action
The mechanism of action of cerium-iridium compounds is primarily based on their redox properties. Cerium can cycle between the +3 and +4 oxidation states, while iridium can cycle between the +3 and +4 oxidation states. This redox cycling allows these compounds to participate in various electron transfer reactions, making them effective catalysts and therapeutic agents . The molecular targets and pathways involved include oxidative stress pathways, cellular respiration, and DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Cerium Oxide (CeO2): Known for its catalytic properties and use in fuel cells and catalytic converters.
Iridium Oxide (IrO2): Used in electrochemical applications, such as water splitting and oxygen evolution reactions.
Platinum-Iridium Alloys: Known for their high corrosion resistance and use in medical devices and electrical contacts.
Uniqueness
The cerium-iridium compound is unique due to the combination of cerium’s redox properties and iridium’s stability and catalytic activity. This combination results in a compound with enhanced catalytic efficiency and stability under various conditions, making it valuable in both scientific research and industrial applications .
Properties
CAS No. |
12014-65-2 |
|---|---|
Molecular Formula |
CeIr5 |
Molecular Weight |
1101.20 g/mol |
IUPAC Name |
cerium;iridium |
InChI |
InChI=1S/Ce.5Ir |
InChI Key |
OLYVKCIIDRJZGU-UHFFFAOYSA-N |
Canonical SMILES |
[Ce].[Ir].[Ir].[Ir].[Ir].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)








![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)
